3,3'-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione]
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Overview
Description
3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is a complex organic compound that features a piperazine ring linked to two pyrrolidine-2,5-dione moieties, each substituted with a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] typically involves the reaction of piperazine with 1-(2-phenylethyl)pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl groups, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine rings.
Reduction: Reduced forms of the pyrrolidine rings.
Substitution: Halogenated derivatives of the phenylethyl groups.
Scientific Research Applications
3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Piperazine-1,4-diylbis[1-(4-ethoxyphenyl)pyrrolidine-2,5-dione]
- 3,3’-Piperazine-1,4-diylbis[1-(2-fluorophenyl)pyrrolidine-2,5-dione]
- 3,3’-Piperazine-1,4-diylbis[1-(9H-carbazol-9-yl)propan-2-ol] oxalate
Uniqueness
3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl groups contribute to its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
3-[4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c33-25-19-23(27(35)31(25)13-11-21-7-3-1-4-8-21)29-15-17-30(18-16-29)24-20-26(34)32(28(24)36)14-12-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQTKDJHRUHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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